molecular formula C30H32BrN3O5 B10954854 N-[6-bromo-2-(2,4-dipropoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[6-bromo-2-(2,4-dipropoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B10954854
M. Wt: 594.5 g/mol
InChI Key: XMAXROCGQDSIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further functionalized with allyloxy, bromine, and dipropoxyphenyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. This is followed by bromination and subsequent allylation and dipropoxylation reactions to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while substitution of the bromine atom can produce a variety of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: The compound’s quinazolinone core is known for its potential as an enzyme inhibitor, making it useful in studies of enzyme function and inhibition.

    Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anticancer or antimicrobial effects.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate enzyme activity. The presence of the bromine and dipropoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminophenol: A simpler compound with a bromine and hydroxyl group, used in various chemical syntheses.

    2-(Allyloxy)arylaldehydes: Compounds with an allyloxy group, used in radical cyclization reactions.

    Pinacol boronic esters: Compounds used in hydromethylation and other synthetic transformations.

Uniqueness

4-(ALLYLOXY)-N-[6-BROMO-2-(2,4-DIPROPOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the quinazolinone core, along with the allyloxy, bromine, and dipropoxyphenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H32BrN3O5

Molecular Weight

594.5 g/mol

IUPAC Name

N-[6-bromo-2-(2,4-dipropoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C30H32BrN3O5/c1-4-15-37-22-10-7-20(8-11-22)29(35)33-34-28(32-26-14-9-21(31)18-25(26)30(34)36)24-13-12-23(38-16-5-2)19-27(24)39-17-6-3/h4,7-14,18-19,28,32H,1,5-6,15-17H2,2-3H3,(H,33,35)

InChI Key

XMAXROCGQDSIAR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=C(C=C4)OCC=C)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.